molecular formula C14H18ClN3O5 B4114444 N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide;hydrochloride

N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide;hydrochloride

Cat. No.: B4114444
M. Wt: 343.76 g/mol
InChI Key: OMCBJAKVPFVVNU-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide;hydrochloride is a spirocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spirocyclic core, which imparts significant stability and reactivity, making it an attractive candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide;hydrochloride typically involves the reaction of 1,1-pentamethylene oxalic acid with urea under controlled conditions. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired spirocyclic compound . The crude product is then purified through recrystallization using ethanol, yielding white crystals with a high purity level.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. The use of readily available raw materials and efficient reaction conditions makes this method suitable for large-scale manufacturing. The process involves continuous monitoring of reaction parameters to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide;hydrochloride involves its interaction with specific molecular targets. For instance, as a FAAH inhibitor, it binds to the active site of the enzyme, preventing the breakdown of fatty acid amides and thereby modulating their levels in the body . This interaction affects various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide;hydrochloride stands out due to its specific nitrophenyl group, which imparts unique reactivity and potential for diverse applications. Its ability to act as a potent FAAH inhibitor further distinguishes it from other similar compounds.

Properties

IUPAC Name

N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5.ClH/c18-13(15-11-1-3-12(4-2-11)17(19)20)16-7-5-14(6-8-16)21-9-10-22-14;/h1-4H,5-10H2,(H,15,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCBJAKVPFVVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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